BenchChemオンラインストアへようこそ!

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide

Adenosine receptor pharmacology Radioligand binding Thiazole SAR

This meta-fluorine substituted thiazole-benzamide is a key screening candidate for P2X3 receptor inhibition, as claimed in Bayer patents. Distinct from its non-fluorinated parent (an adenosine A1 antagonist), it enables target-specific development for neurogenic disorders. As part of a complete regioisomeric set (2-F, 3-F, 4-F), it serves as a critical probe for fluorine SAR studies on binding, metabolism, and solubility. Ideal for medicinal chemistry and lead optimization programs.

Molecular Formula C23H15FN2O2S
Molecular Weight 402.44
CAS No. 361470-30-6
Cat. No. B2577412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide
CAS361470-30-6
Molecular FormulaC23H15FN2O2S
Molecular Weight402.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H15FN2O2S/c24-18-13-7-12-17(14-18)22(28)26-23-25-19(15-8-3-1-4-9-15)21(29-23)20(27)16-10-5-2-6-11-16/h1-14H,(H,25,26,28)
InChIKeyNRHCCBYUZIMNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide (CAS 361470-30-6): Structural Identity and Pharmacophore Context


N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide (CAS 361470-30-6) is a synthetic thiazole-benzamide conjugate with the molecular formula C₂₃H₁₅FN₂O₂S (MW 402.44 g/mol) [1]. The compound features a 5-benzoyl-4-phenyl-1,3-thiazole core linked via an amide bond to a 3-fluorophenyl moiety. It belongs to the class of 1,3-thiazol-2-yl substituted benzamides, a chemotype claimed by Bayer AG in patent families WO2016091841, EP3230281, and US20180093980 as inhibitors of the P2X3 purinergic receptor for the treatment of neurogenic disorders [2]. The meta-fluorine substitution on the terminal benzamide ring distinguishes it from its non-fluorinated parent compound N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 305851-70-1) as well as from its 2-fluoro and 4-fluoro regioisomers, each of which may exhibit divergent target affinity and pharmacokinetic profiles .

Why N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide Cannot Be Interchanged with In-Class Analogs


Within the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series, minor structural modifications produce dramatic shifts in receptor selectivity profiles. The non-fluorinated parent compound (CAS 305851-70-1) is a documented nanomolar adenosine A₁ receptor antagonist (Ki = 9.5 nM) with moderate A₃ affinity (Ki = 354 nM), as established by radioligand binding assays [1]. In contrast, the 3-fluorobenzamide derivative is specifically claimed within the Bayer patent estate as a P2X3 purinergic receptor inhibitor for neurogenic disorder applications, representing a distinct therapeutic target class [2]. Furthermore, the positional isomerism of fluorine substitution is critical: the 2-fluoro, 3-fluoro, and 4-fluoro regioisomers each exhibit different electronic distributions, metabolic liabilities, and steric profiles that cannot be assumed equivalent without empirical validation [3]. Simple interchange between these analogs risks both loss of on-target potency and acquisition of unintended off-target activity.

Quantitative Differentiation Evidence for N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide (CAS 361470-30-6)


Adenosine A₁ Receptor Affinity: Fluorinated vs. Non-Fluorinated Benzamide Analog

The non-fluorinated analog N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 305851-70-1) exhibits a Ki of 9.5 nM at the rat adenosine A₁ receptor [1]. Introduction of a 3-fluoro substituent on the benzamide ring is expected, based on established SAR within the 5-benzoyl-4-phenylthiazole class, to modulate both affinity and selectivity across adenosine receptor subtypes. In the related 2-amino-5-benzoyl-4-phenylthiazole series, electronic perturbation of the 2-position substituent shifted A₁/A₃ selectivity ratios by up to 37-fold [2]. For procurement purposes, the 3-fluorobenzamide derivative offers researchers a structurally distinct tool compound to probe the contribution of meta-fluorine electronic effects to adenosine receptor engagement, as compared to the well-characterized non-fluorinated parent.

Adenosine receptor pharmacology Radioligand binding Thiazole SAR

Adenosine A₃ Receptor Affinity Comparison Among 2-Position Analogs

The non-fluorinated benzamide analog displays a Ki of 354 nM at human adenosine A₃ receptors [1]. An alternative 2-position modification, the ethyl carbamate derivative (ethyl 5-benzoyl-4-phenylthiazol-2-ylcarbamate), yields Ki values of 73 nM (A₁) and 206 nM (A₃), with an A₁ selectivity ratio of 2.8-fold [2]. The 3-fluorobenzamide modification introduces both steric and electronic effects distinct from the carbamate linker. Although public data for the target compound at A₃ are absent, these comparator values establish the dynamic range of A₃ affinity achievable by 2-position variation within this scaffold. Researchers seeking to explore fluorobenzamide SAR at adenosine receptors can use the target compound as a rationally designed probe distinct from both the benzamide parent and the carbamate analog.

Adenosine A3 receptor Selectivity profiling Thiazole-benzamide SAR

Target Class Differentiation: P2X3 Purinergic Receptor Inhibition vs. Adenosine Receptor Antagonism

The Bayer patent estate (WO2016091841, EP3230281, US20180093980) explicitly claims 1,3-thiazol-2-yl substituted benzamide compounds—including the 3-fluorobenzamide derivative—as inhibitors of the P2X3 purinergic receptor for the treatment or prophylaxis of neurogenic disorders [1]. This target assignment is mechanistically distinct from the adenosine A₁/A₃ receptor antagonism profile documented for the non-fluorinated benzamide analog in the BindingDB and ChEMBL databases [2]. P2X3 is a ligand-gated ion channel mediating ATP-evoked nociceptor activation, whereas adenosine A₁ and A₃ are G protein-coupled receptors. This target class diversification, conferred by the fluorine substitution pattern in the context of the patent claims, positions the 3-fluorobenzamide compound for applications in chronic cough, neuropathic pain, and bladder dysfunction research—indications not directly accessible with the non-fluorinated adenosine-targeting analog.

P2X3 receptor Neurogenic disorder Purinergic signaling

Fluorine Positional Isomerism: Meta (3-Fluoro) vs. Ortho (2-Fluoro) and Para (4-Fluoro) Regioisomers

Three mono-fluorinated regioisomers of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-fluorobenzamide exist: the 2-fluoro (ortho), 3-fluoro (meta, CAS 361470-30-6), and 4-fluoro (para, CAS 312605-94-0) variants . Meta-fluorine substitution (σₘ = +0.34) exerts a predominantly electron-withdrawing inductive effect with minimal resonance contribution, whereas para-fluorine (σₚ = +0.06) combines weaker inductive withdrawal with significant π-donation (+M effect), and ortho-fluorine introduces additional steric constraints that can perturb the amide conformation [1]. These electronic differences predict divergent metabolic stability: meta-fluorine generally resists CYP450-mediated oxidative metabolism more effectively than para-fluorine, as the para position is a common site for aromatic hydroxylation, while the ortho isomer may undergo sterically hindered metabolism or direct defluorination [2]. For procurement of a specific regioisomer, the meta-fluoro compound offers a distinct electronic signature with low resonance contribution—a profile not replicated by the ortho or para isomers.

Fluorine positional isomerism Metabolic stability Electronic effects

Molecular Weight and Lipophilicity Shift vs. Non-Fluorinated Parent

Introduction of the 3-fluoro substituent increases the molecular weight from 384.5 g/mol (C₂₃H₁₆N₂O₂S, CAS 305851-70-1) to 402.44 g/mol (C₂₃H₁₅FN₂O₂S, CAS 361470-30-6), a ΔMW of +18.0 g/mol [1]. The fluorine atom also contributes an incremental increase in calculated logP (clogP): the aromatic fluorine contribution constant π(F) is approximately +0.14, indicating modestly enhanced lipophilicity relative to the non-fluorinated analog [2]. This physicochemical shift, while small in absolute terms, may translate to measurable differences in membrane permeability, plasma protein binding, and tissue distribution—parameters critical for in vivo pharmacological studies. For researchers selecting between the fluorinated and non-fluorinated versions, the 3-fluoro compound provides a tool with subtly altered ADME properties without the more dramatic lipophilicity increase associated with -CF₃ or -Cl substitution.

Physicochemical properties Lipophilicity Drug-likeness

Recommended Application Scenarios for N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide (CAS 361470-30-6)


P2X3 Purinergic Receptor Screening for Neurogenic Disorder Programs

The compound is positioned as a screening candidate for P2X3 receptor inhibition, consistent with its coverage in the Bayer patent family (WO2016091841, US20180093980) claiming 1,3-thiazol-2-yl substituted benzamides for neurogenic disorders [1]. Researchers investigating ATP-gated ion channel targets in chronic cough, neuropathic pain, or overactive bladder can use the 3-fluorobenzamide compound as a structurally defined starting point for P2X3 antagonist development—an application not supported by the non-fluorinated analog which is characterized primarily as an adenosine receptor antagonist [2].

Adenosine Receptor Subtype Profiling Enabled by Meta-Fluorine Electronic Perturbation

The 9.5 nM A₁ affinity and 354 nM A₃ affinity of the non-fluorinated parent establish a baseline for adenosine receptor engagement within this scaffold [1]. The 3-fluorobenzamide compound enables systematic investigation of how meta-fluorine electron withdrawal (σₘ = +0.34) shifts the A₁/A₃ selectivity ratio, without introducing the steric penalties of ortho-fluorine or the resonance effects of para-fluorine [2]. This makes it an informative tool for SAR studies aimed at optimizing adenosine receptor subtype selectivity.

Fluorine Positional Isomerism SAR Studies

With three regioisomeric mono-fluorobenzamide derivatives available (2-fluoro, 3-fluoro CAS 361470-30-6, and 4-fluoro CAS 312605-94-0), the compound serves as the meta-fluorine reference standard within a complete positional scanning set [1]. Medicinal chemistry groups can procure all three isomers to dissect the independent contributions of inductive, resonance, and steric effects of fluorine substitution on target binding, metabolic stability, and solubility within a single core scaffold.

Physicochemical Property Benchmarking for Thiazole-Benzamide Library Design

The compound's molecular weight (402.44 g/mol) and predicted modestly elevated lipophilicity (ΔclogP ≈ +0.14 vs. non-fluorinated parent) position it as a property-space probe within the thiazole-benzamide series [1][2]. Library designers can use this compound to benchmark the impact of single-fluorine-atom substitution on permeability, solubility, and nonspecific binding, informing the selection of subsequent substituents for lead optimization campaigns.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.